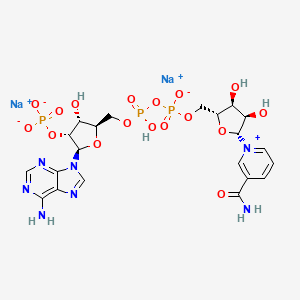

NADP disodium salt

Description

Properties

CAS No. |

24292-60-2 |

|---|---|

Molecular Formula |

C21H26N7Na2O17P3 |

Molecular Weight |

787.4 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI Key |

WSDDJLMGYRLUKR-WUEGHLCSSA-L |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

physical_description |

Grayish-white solid; [Merck Index] |

Related CAS |

24292-60-2 |

Synonyms |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of NADP Disodium Salt in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP), in its stable disodium (B8443419) salt form, is a critical coenzyme in a vast array of cellular metabolic processes. It exists in two interconvertible states: the oxidized form, NADP+, and the reduced form, NADPH. While structurally similar to NAD+/NADH, the NADP+/NADPH redox couple primarily participates in anabolic (biosynthetic) reactions and antioxidant defense, rather than catabolic energy production. This guide provides an in-depth exploration of the function of NADP in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support research and drug development endeavors.

Core Functions of NADP+/NADPH in Cellular Metabolism

The primary role of the NADP+/NADPH couple is to serve as a cellular redox mediator, with NADPH acting as the principal electron donor in reductive biosynthesis and antioxidant systems.

1. Reductive Biosynthesis: NADPH provides the necessary reducing power for a multitude of anabolic pathways essential for cell growth and maintenance. Key among these are:

-

Fatty Acid Synthesis: NADPH is the essential reductant in the elongation steps of fatty acid synthesis, where it is used by fatty acid synthase.[1][2]

-

Cholesterol and Steroid Synthesis: The synthesis of cholesterol and steroid hormones from acetyl-CoA is a highly reductive process that requires significant amounts of NADPH.[3]

-

Nucleotide Synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is catalyzed by ribonucleotide reductase, which indirectly relies on NADPH for the regeneration of its reducing equivalents (thioredoxin).

2. Antioxidant Defense: NADPH is paramount in protecting cells from the damaging effects of reactive oxygen species (ROS). Its key roles include:

-

Regeneration of Glutathione (B108866): NADPH is the specific coenzyme for glutathione reductase, an enzyme that regenerates the reduced form of glutathione (GSH) from its oxidized state (GSSG).[4][5] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.

-

Thioredoxin System: NADPH is also the electron donor for thioredoxin reductase, which in turn reduces thioredoxin. The thioredoxin system is involved in a wide range of cellular processes, including antioxidant defense and DNA synthesis.

3. Phagocytosis and Immune Response: In immune cells, the enzyme NADPH oxidase utilizes NADPH to produce superoxide (B77818) radicals. This "respiratory burst" is a key component of the innate immune response, as the generated ROS are highly effective at killing pathogens.

Quantitative Data on NADP+/NADPH and Associated Enzymes

The cellular concentration and ratio of NADP+ to NADPH, along with the kinetic properties of the enzymes that utilize them, are critical parameters in understanding cellular redox status and metabolic flux.

| Parameter | Value | Cell/Tissue Type | Reference |

| Intracellular Concentration | |||

| Total NADP(H) | 1788 nmol/g dry weight | Rat Liver | |

| NADP+ | 26 µM | Human Erythrocytes | |

| NADPH | 16 µM | Human Erythrocytes | |

| NADP+/NADPH Ratio | ~0.1 | Hepatocytes | |

| ~1:100 | Liver Cytosol | ||

| Enzyme Kinetic Parameters (Km for NADP+/NADPH) | |||

| Glucose-6-Phosphate Dehydrogenase (NADP+) | 22 µM | Pseudomonas C | |

| 6-Phosphogluconate Dehydrogenase (NADP+) | 53.03 µM | Rat Small Intestine | |

| Isocitrate Dehydrogenase (NADP+) | 3.6-9 µM | Bovine Adrenals | |

| Malic Enzyme (NADP+) | - | - | |

| Glutathione Reductase (NADPH) | 3-6 µM | Yeast, Spinach, E. coli | |

| Glutathione Reductase (NADPH) | 15.3 µM | Rat Kidney | |

| Glutathione Reductase (NADPH) | 0.309 mM | Allochromatium vinosum | |

| Thioredoxin Reductase (NADPH) | 12.5 µM | Deinococcus radiophilus | |

| Fatty Acid Synthase (NADPH) | 25 µM | Human | |

| Dihydrofolate Reductase (NADPH) | 5.2 µM | Drosophila melanogaster | |

| Dihydrofolate Reductase (NADPH) | 90 nM (Kd) | Wuchereria bancrofti |

Key Metabolic Pathways Involving NADP+/NADPH

The production and consumption of NADPH are tightly regulated and integrated into central metabolic pathways.

Pentose (B10789219) Phosphate Pathway (PPP)

The primary route for NADPH generation in most cells is the oxidative phase of the pentose phosphate pathway.

Oxidative Phase:

-

Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH. This is the rate-limiting step of the pathway.

-

6-Phosphogluconolactonase hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

-

6-Phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

Non-Oxidative Phase: This phase consists of a series of reversible sugar interconversions that can regenerate glycolytic intermediates or produce precursors for nucleotide biosynthesis.

Fatty Acid Synthesis

The de novo synthesis of fatty acids from acetyl-CoA in the cytosol is a reductive process heavily reliant on NADPH.

-

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA.

-

Loading: Acetyl-CoA and malonyl-CoA are transferred to the acyl carrier protein (ACP) domains of the fatty acid synthase complex.

-

Condensation: The acetyl and malonyl groups condense, releasing CO2.

-

Reduction: The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase, using NADPH.

-

Dehydration: A molecule of water is removed to form a double bond.

-

Reduction: The double bond is reduced by an enoyl-ACP reductase, also using NADPH, to form a saturated acyl-ACP.

-

Elongation: The cycle repeats, with the growing fatty acid chain being elongated by two carbons in each round, until palmitate (a 16-carbon fatty acid) is formed.

Glutathione Regeneration and Antioxidant Defense

The regeneration of reduced glutathione (GSH) is a critical antioxidant defense mechanism that is entirely dependent on NADPH.

-

Oxidation of Glutathione: Glutathione peroxidase catalyzes the reduction of hydrogen peroxide (H₂O₂) to water, oxidizing two molecules of GSH to form one molecule of glutathione disulfide (GSSG).

-

Reduction of GSSG: Glutathione reductase utilizes NADPH to reduce GSSG back to two molecules of GSH, thus replenishing the cellular pool of this vital antioxidant.

References

- 1. csun.edu [csun.edu]

- 2. microbenotes.com [microbenotes.com]

- 3. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

- 4. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jscimedcentral.com [jscimedcentral.com]

An In-depth Technical Guide to the Core Properties of NADP Disodium Salt for Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of β-Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in a vast array of biochemical reactions. Its role as an electron carrier makes it indispensable for numerous enzymatic assays and a key molecule of interest in cellular metabolism and drug development.

Core Properties of NADP Disodium Salt

This compound is the salt form of NADP+, an essential coenzyme in all living organisms.[1][2] It participates in a multitude of redox reactions, acting as an electron carrier.[2][3] The molecule cycles between its oxidized form (NADP+) and its reduced form (NADPH), playing a pivotal role in both anabolic and catabolic pathways.[4]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, crucial for accurate and reproducible biochemical assays.

| Property | Value | Citations |

| Chemical Formula | C₂₁H₂₆N₇Na₂O₁₇P₃ | |

| Molecular Weight | 787.37 g/mol | |

| Appearance | White to yellowish powder | |

| Purity (HPLC) | ≥95% - ≥97% | |

| Solubility in Water | >50 g/L; ~250 mg/mL | |

| pH (10 mg/mL in water) | 4.0 ± 1.0 | |

| Storage Temperature | -25°C to -15°C for long-term storage; 2-8°C for short-term storage | |

| Stability | Stable for up to 24 months at recommended storage conditions |

Role in Cellular Metabolism and Signaling

NADP+ is a central molecule in cellular metabolism, particularly in anabolic pathways where it provides the reducing power in the form of NADPH. Key pathways involving NADP+/NADPH include the pentose (B10789219) phosphate pathway, fatty acid synthesis, and the glutathione (B108866) reductase system for antioxidant defense.

Signaling Pathway: The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a prime example of a metabolic pathway where NADP+ plays a crucial role. The oxidative phase of the PPP generates NADPH, which is vital for reductive biosynthesis and for protecting the cell from oxidative stress.

Experimental Protocols for Key Biochemical Assays

This compound is a fundamental reagent in a multitude of enzyme assays. The reduction of NADP+ to NADPH can be conveniently monitored spectrophotometrically by the increase in absorbance at 340 nm.

Experimental Workflow: General NADP-Dependent Enzyme Assay

The following diagram illustrates a generalized workflow for a typical kinetic assay involving an NADP-dependent enzyme.

Detailed Methodologies

Below are synthesized protocols for three common NADP-dependent enzyme assays. These are intended as a guide and may require optimization for specific experimental conditions.

1. Glucose-6-Phosphate Dehydrogenase (G6PDH) Assay

This assay measures the activity of G6PDH, the rate-limiting enzyme of the pentose phosphate pathway, by monitoring the reduction of NADP+.

-

Reagents:

-

Assay Buffer: 50 mM Glycylglycine, pH 7.4.

-

Substrate Solution: 60 mM D-Glucose-6-Phosphate (G6P).

-

Cofactor Solution: 20 mM this compound.

-

Cation Solution: 300 mM Magnesium Chloride (MgCl₂).

-

Enzyme Sample: Cell or tissue lysate, or purified enzyme.

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, G6P solution, NADP solution, and MgCl₂ solution.

-

Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

-

Add the enzyme sample to the reaction mixture to initiate the reaction.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

The rate of NADPH formation is proportional to the G6PDH activity.

-

2. Isocitrate Dehydrogenase (IDH) Assay

This assay measures the activity of NADP-dependent isocitrate dehydrogenase, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.

-

Reagents:

-

Assay Buffer: 100 mM Triethanolamine, pH 7.5.

-

Substrate Solution: 4.0 mM DL-Isocitrate.

-

Cofactor Solution: 0.4 mM this compound.

-

Cation Solution: 5.0 mM Manganese (II) sulfate (B86663) (MnSO₄).

-

Enzyme Sample: Serum, cell or tissue lysate, or purified enzyme.

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DL-Isocitrate solution, NADP solution, and MnSO₄ solution.

-

Equilibrate the reaction mixture to 37°C.

-

Add the enzyme sample to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADPH production is indicative of IDH activity.

-

3. Glutathione Reductase (GR) Assay

This assay determines the activity of glutathione reductase, an enzyme crucial for maintaining the reduced state of glutathione, by measuring the oxidation of NADPH.

-

Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM EDTA.

-

Substrate Solution: 2 mM Oxidized Glutathione (GSSG).

-

Cofactor Solution: 2 mM NADPH.

-

Enzyme Sample: Plasma, erythrocytes, tissue lysates, or purified enzyme.

-

-

Procedure:

-

Prepare a reaction mixture with Assay Buffer and GSSG solution.

-

Add the enzyme sample to the mixture.

-

Initiate the reaction by adding the NADPH solution.

-

Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

The rate of NADPH oxidation is directly proportional to the GR activity.

-

References

In-Depth Technical Guide to NADP Disodium Salt (CAS 24292-60-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, analytical methodologies, and biological significance of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) disodium (B8443419) salt. This essential coenzyme is pivotal in a myriad of cellular processes, acting as an electron carrier in its oxidized (NADP+) and reduced (NADPH) forms.

Physicochemical Properties

NADP disodium salt is a yellowish, hygroscopic powder.[1] Its fundamental properties are summarized in the tables below, offering a clear reference for laboratory applications.

| Identifier | Value |

| CAS Number | 24292-60-2[2] |

| Molecular Formula | C₂₁H₂₆N₇Na₂O₁₇P₃[3] |

| Molecular Weight | 787.37 g/mol [4] |

| Appearance | White to yellowish amorphous powder[3] |

| Melting Point | 175-178 °C |

| Solubility | Details |

| Water | Soluble (50 mg/mL) |

| Aqueous Buffer | Soluble in 0.001% aqueous buffer, pH 7.0 |

| Methanol | Soluble |

| Ethanol | Less soluble |

| Ether | Insoluble |

| Ethyl Acetate | Insoluble |

| Stability and Storage | Conditions |

| Long-Term Storage | -20°C |

| Short-Term Storage (Shipped) | Ambient temperature |

| General Stability | Stable at +2 to +8°C for 24 months. Store dry. |

| Precautions | Protect from light and moisture. Hygroscopic. |

| Spectroscopic Properties | Value |

| λmax | 260 nm |

| pH | 4.0 ± 1.0 (10mg/mL in water) |

Biological Role and Signaling Pathway

NADP+ is a crucial coenzyme in cellular metabolism, particularly in anabolic pathways and antioxidant defense. It serves as the primary electron acceptor in the pentose (B10789219) phosphate pathway (PPP), where it is reduced to NADPH. NADPH then provides the reducing power for biosynthetic reactions, such as fatty acid and nucleotide synthesis, and for the regeneration of glutathione, a key antioxidant.

References

An In-depth Technical Guide to NADP Disodium Salt: Molecular Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in a multitude of metabolic and signaling pathways. This document details its molecular formula and weight, provides a standard protocol for its use in experimental settings, and illustrates its functional role in a key metabolic pathway.

Physicochemical Properties of NADP Disodium Salt

This compound is the sodium salt form of NADP+, a pivotal coenzyme that functions as an electron carrier in a wide array of biochemical reactions. Its precise molecular weight is fundamental for the accurate preparation of solutions for enzymatic assays and other experimental applications. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₆N₇Na₂O₁₇P₃ | [1][2][3][4] |

| Molecular Weight | 787.37 g/mol | [2] |

| Appearance | White to yellowish amorphous powder | |

| Solubility | Soluble in water |

Experimental Protocols: Preparation of a Standard this compound Solution

Accurate preparation of NADP solutions is crucial for reliable and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM aqueous stock solution of this compound.

Materials:

-

This compound (MW: 787.37 g/mol )

-

Nuclease-free water

-

Appropriate buffer of choice (e.g., Tris-HCl, PBS)

-

Calibrated analytical balance

-

Volumetric flask

-

pH meter

-

Sterile microcentrifuge tubes

Methodology:

-

Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight. For example, to prepare 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 787.37 g/mol = 0.0787 g or 78.7 mg

-

-

Weighing the Compound: Accurately weigh out the calculated mass of this compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed powder to a volumetric flask. Add a portion of nuclease-free water or the desired buffer to dissolve the powder completely. Gently swirl the flask to aid dissolution.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

-

pH Adjustment (Optional but Recommended): When dissolved in water, the resulting solution can be mildly acidic. For long-term stability, it is advisable to adjust the pH to neutral (around 7.0-7.5) using a dilute solution of NaOH.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.

Role of NADP in Cellular Metabolism: The Pentose (B10789219) Phosphate Pathway

NADP+ is a key oxidizing agent in the oxidative phase of the pentose phosphate pathway (PPP), a fundamental metabolic pathway that runs parallel to glycolysis. The primary functions of the PPP are to generate NADPH, which provides reducing power for biosynthetic reactions and antioxidant defense, and to produce precursors for nucleotide synthesis. The conversion of NADP+ to NADPH in the initial steps of the PPP is critical for maintaining cellular redox homeostasis.

Caption: Oxidative phase of the pentose phosphate pathway.

References

The NADP+/NADPH Redox Couple: A Cornerstone of Cellular Anabolism, Redox Homeostasis, and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) and its reduced form (NADPH) constitute a fundamental redox couple essential for a vast array of biological processes.[1][2][3] Unlike the NAD+/NADH couple, which is primarily involved in catabolic reactions to generate ATP, the NADP+/NADPH system is predominantly anabolic, providing the reducing power for biosynthetic pathways and playing a critical role in antioxidant defense.[4][5] An imbalance in the NADP+/NADPH ratio has been implicated in numerous pathological conditions, making it a key area of investigation in drug development. This guide provides a comprehensive overview of the NADP+/NADPH redox couple, including quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Biochemical Roles and Significance

The NADP+/NADPH redox couple is a linchpin of cellular metabolism, primarily functioning as a hydrogen and electron donor in reductive biosynthesis. NADPH is indispensable for the synthesis of fatty acids, steroids, and nucleic acids. Furthermore, it is a crucial cofactor for enzymes that protect the cell against oxidative damage by regenerating antioxidants like glutathione (B108866).

Cellular functions of the NADP+/NADPH redox couple include:

-

Reductive Biosynthesis: NADPH provides the reducing equivalents for anabolic pathways, including the synthesis of lipids, cholesterol, and nucleotides.

-

Antioxidant Defense: It is the primary electron donor for glutathione reductase, which regenerates the potent antioxidant glutathione. NADPH is also essential for the function of the thioredoxin system, another key antioxidant pathway.

-

Reactive Oxygen Species (ROS) Generation: In immune cells, NADPH oxidase utilizes NADPH to produce superoxide (B77818) radicals, which are essential for phagocytic activity and host defense.

-

Cell Signaling: The NADP+/NADPH ratio can influence cellular signaling pathways, and NADP+ is a precursor for the calcium-mobilizing messenger, nicotinic acid adenine dinucleotide phosphate (NAADP).

The maintenance of distinct NADP+/NADPH and NAD+/NADH pools is achieved through cellular compartmentalization, with specific enzymes and shuttle systems regulating their concentrations in the cytosol and mitochondria.

Quantitative Data on the NADP+/NADPH Redox Couple

The ratio of NADP+ to NADPH is a critical indicator of the cell's redox state and biosynthetic capacity. This ratio can vary significantly depending on the cell type, metabolic state, and subcellular compartment.

| Parameter | Organism/Cell Type | Condition | NADP+/NADPH Ratio | Reference |

| Whole Cell | Rat Liver | Fed | ~0.01 (free) | |

| Chinese Hamster Ovary (CHO) Cells | - | 15 | ||

| Saccharomyces cerevisiae | Aerobic | 0.4 - 1.2 | ||

| Escherichia coli | - | 57 | ||

| Cytosol | Rat Liver | Fed | ~0.01 (free) | |

| Mitochondria | Rat Liver | - | - | - |

Note: The determination of free vs. total NADP+/NADPH ratios is a significant challenge in the field, and different methodologies may yield varying results.

| Enzyme | Pathway | Substrate | Product | Cellular Location |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose (B10789219) Phosphate Pathway | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone | Cytosol |

| 6-Phosphogluconate Dehydrogenase | Pentose Phosphate Pathway | 6-Phosphogluconate | Ribulose-5-Phosphate | Cytosol |

| Malic Enzyme | Anaplerosis/Lipid Synthesis | Malate | Pyruvate | Cytosol, Mitochondria |

| Isocitrate Dehydrogenase (NADP+-dependent) | TCA Cycle/Redox Balance | Isocitrate | α-Ketoglutarate | Cytosol, Mitochondria |

| Glutathione Reductase | Antioxidant Defense | GSSG (Oxidized Glutathione) | 2 GSH (Reduced Glutathione) | Cytosol, Mitochondria |

| NADPH Oxidase | Immune Response | O2 | O2- (Superoxide) | Plasma Membrane |

Signaling Pathways and Metabolic Networks

The production and utilization of NADPH are tightly integrated with central metabolic pathways. The pentose phosphate pathway (PPP) is a major source of cytosolic NADPH.

Caption: The Pentose Phosphate Pathway (PPP) is a primary source of NADPH.

NADPH is critical for maintaining the reduced state of glutathione, a key cellular antioxidant, through the action of glutathione reductase.

References

- 1. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NADPH in Biology | Definition, Structure & Function - Lesson | Study.com [study.com]

- 5. researchgate.net [researchgate.net]

The Role of NADP Disodium Salt as a Redox Cofactor in Anabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide Phosphate (B84403) (NADP), in its biologically available disodium (B8443419) salt form, is a critical coenzyme in cellular metabolism. While its counterpart, NAD+, is primarily involved in catabolic reactions that lead to ATP production, NADP+ and its reduced form, NADPH, are central to anabolic (biosynthetic) pathways.[1] NADPH serves as the primary currency of reducing equivalents (electrons) for the synthesis of complex macromolecules from simpler precursors.[2] Its role is indispensable for processes such as the synthesis of fatty acids, steroids, and cholesterol, as well as for the protection of cells against oxidative damage.[3][4] This guide provides an in-depth exploration of the biochemical functions of NADP disodium salt, its generation, its role in key anabolic pathways, and the experimental methodologies used for its study.

The NADP+/NADPH Redox Couple: The Engine of Reductive Biosynthesis

The functional core of NADP lies in the nicotinamide ring, which can accept two electrons and one proton (a hydride ion, H-) to become NADPH. This transformation converts NADP+ into a potent reducing agent, ready to donate these high-energy electrons to biosynthetic reactions.[5]

Key Characteristics:

-

Anabolic Specificity: The cellular environment maintains a high ratio of NADPH to NADP+, often around 100:1 in the liver cytosol. This highly reducing environment thermodynamically favors anabolic reactions where NADPH is the electron donor.

-

Phosphorylation: The additional phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose in NADP(H) distinguishes it from NAD(H). This structural difference allows for specific recognition by enzymes in anabolic pathways, preventing overlap with the catabolic functions of NADH.

Generation of NADPH: The Pentose (B10789219) Phosphate Pathway

The primary and most significant source of NADPH for anabolic processes is the Pentose Phosphate Pathway (PPP) , a metabolic route that runs parallel to glycolysis. The PPP is bifurcated into two phases: the oxidative phase and the non-oxidative phase. NADPH is exclusively generated in the irreversible oxidative phase.

The Oxidative Phase of the PPP:

-

Glucose-6-phosphate dehydrogenase (G6PD): This is the rate-limiting enzyme of the pathway. It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing one molecule of NADP+ to NADPH.

-

6-Phosphogluconolactonase: This enzyme hydrolyzes the lactone to 6-phosphogluconate.

-

6-Phosphogluconate dehydrogenase: This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, generating a second molecule of NADPH.

For every molecule of glucose-6-phosphate that enters the oxidative PPP, two molecules of NADPH are produced. The activity of G6PD is tightly regulated, primarily through feedback inhibition by high levels of NADPH and allosteric stimulation by its substrate, NADP+. When NADPH is consumed in anabolic reactions, the resulting increase in NADP+ concentration activates G6PD to replenish the NADPH pool.

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4"]; PGL [label="6-Phosphoglucono-\nδ-lactone", fillcolor="#F1F3F4"]; PG [label="6-Phosphogluconate", fillcolor="#F1F3F4"]; Ru5P [label="Ribulose-5-Phosphate", fillcolor="#F1F3F4"];

// Cofactor Nodes NADP_in1 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NADPH_out1 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; NADP_in2 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NADPH_out2 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"];

// Enzyme Nodes G6PD [label="G6PD", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PGLase [label="6PGL", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; PGD [label="6PGD", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges G6P -> PGL [label=" Oxidation"]; PGL -> PG [label=" Hydrolysis"]; PG -> Ru5P [label=" Oxidative\n Decarboxylation"];

// Cofactor Edges NADP_in1 -> G6PD [dir=none]; G6PD -> NADPH_out1; NADP_in2 -> PGD [dir=none]; PGD -> NADPH_out2;

// Invisible nodes for enzyme placement subgraph { rank=same; G6P; PGL; edge [style=invis]; G6P -> G6PD -> PGL; } subgraph { rank=same; PGL; PG; edge [style=invis]; PGL -> PGLase -> PG; } subgraph { rank=same; PG; Ru5P; edge [style=invis]; PG -> PGD -> Ru5P; } } Oxidative phase of the Pentose Phosphate Pathway.

Other significant, though often less prominent, sources of cytosolic NADPH include NADP+-dependent malic enzyme and isocitrate dehydrogenase 1 (IDH1).

Role of NADPH in Key Anabolic Pathways

NADPH is the workhorse of reductive biosynthesis, providing the necessary electrons for the creation of a wide range of essential molecules.

Fatty Acid Synthesis

De novo fatty acid synthesis, which occurs in the cytosol, is a major consumer of NADPH. The process involves the sequential addition of two-carbon units from acetyl-CoA to a growing fatty acid chain, catalyzed by the multi-enzyme complex fatty acid synthase (FAS). Each cycle of elongation requires two reduction steps, and both of these steps are dependent on NADPH. For the synthesis of one molecule of palmitate (a 16-carbon fatty acid), 14 molecules of NADPH are consumed.

// Nodes Start [label="Acetyl-CoA + Malonyl-CoA\n(enters cycle)", fillcolor="#F1F3F4"]; Condensation [label="Condensation\n(β-Ketoacyl-ACP)", fillcolor="#F1F3F4"]; Reduction1 [label="First Reduction\n(β-Hydroxyacyl-ACP)", fillcolor="#F1F3F4"]; Dehydration [label="Dehydration\n(Enoyl-ACP)", fillcolor="#F1F3F4"]; Reduction2 [label="Second Reduction\n(Acyl-ACP)", fillcolor="#F1F3F4"]; Elongated [label="Elongated Acyl Chain\n(Ready for next cycle)", fillcolor="#FBBC05", fontcolor="#202124"];

// Cofactor Nodes NADPH_in1 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; NADP_out1 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NADPH_in2 [label="NADPH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"]; NADP_out2 [label="NADP+", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Enzyme Node FAS [label="Fatty Acid Synthase (FAS)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges Start -> Condensation; Condensation -> Reduction1; Reduction1 -> Dehydration; Dehydration -> Reduction2; Reduction2 -> Elongated; Elongated -> Condensation [label=" Next cycle\n + Malonyl-CoA", style=dashed];

// Cofactor Edges NADPH_in1 -> Reduction1; Reduction1 -> NADP_out1; NADPH_in2 -> Reduction2; Reduction2 -> NADP_out2;

// Enzyme association {rank=same; Condensation; FAS} FAS -> Condensation [style=invis]; FAS -> Reduction1 [style=invis]; FAS -> Dehydration [style=invis]; FAS -> Reduction2 [style=invis]; } NADPH-dependent steps in the fatty acid synthesis cycle.

Cholesterol and Steroid Synthesis

The synthesis of cholesterol is another endergonic pathway that relies heavily on the reducing power of NADPH. A key rate-limiting step is the reduction of HMG-CoA to mevalonate (B85504), catalyzed by HMG-CoA reductase, which consumes two molecules of NADPH. Subsequent steps in the conversion of mevalonate to squalene (B77637) and then to cholesterol also require NADPH.

Amino Acid and Nucleotide Synthesis

NADPH plays a crucial role in the synthesis of certain amino acids and is essential for the production of deoxyribonucleotides, the building blocks of DNA. The enzyme ribonucleotide reductase, which converts ribonucleotides to deoxyribonucleotides, requires a source of electrons that is ultimately provided by NADPH through the thioredoxin and glutaredoxin systems.

Antioxidant Defense

While not strictly an anabolic pathway, the role of NADPH in antioxidant defense is critical for maintaining the integrity of cellular components, thereby supporting anabolism. NADPH is the essential cofactor for glutathione (B108866) reductase, an enzyme that regenerates the reduced form of glutathione (GSH). GSH is a major cellular antioxidant that detoxifies reactive oxygen species (ROS).

Quantitative Data

The concentration and ratio of NADP+ to NADPH are critical indicators of the cellular redox state and metabolic activity. These values can vary significantly between different cell types and subcellular compartments.

| Parameter | Typical Value | Cell Type / Compartment | Reference |

| NADPH:NADP+ Ratio | ~100:1 | Liver Cytosol | |

| Total NADP(H) Concentration | 244.4 - 342.1 nmol/g | Mouse and Rat Liver | |

| NADP+ Concentration | 26 µM | Human Erythrocytes | |

| NADPH Concentration | 16 µM | Human Erythrocytes |

Experimental Protocols

Accurate measurement of the NADP+/NADPH ratio is fundamental for studying anabolic metabolism and cellular redox status. Enzymatic cycling assays are a common and sensitive method for this purpose.

Protocol: Quantification of NADP+/NADPH Ratio via Enzymatic Cycling Assay

Principle: This method uses G6PD to catalyze the reduction of NADP+ to NADPH by glucose-6-phosphate. The newly formed NADPH is then used by a diaphorase to reduce a probe (like WST-1 or MTT) into a colored formazan (B1609692) dye, which can be measured spectrophotometrically. The rate of color formation is proportional to the concentration of NADP(H). To measure the ratio, total NADP(H) is measured in one sample, while in a parallel sample, NADPH is selectively degraded before the assay to measure only NADP+.

Materials:

-

Cell or tissue samples

-

Ice-cold PBS

-

NADP+/NADPH Extraction Buffer (commercial kit or lab-prepared)

-

0.2 M HCl and 0.2 M NaOH

-

96-well microplate

-

Microplate reader (absorbance at ~450 nm)

-

NADP+ standard solution

-

Assay components: G6PD, G6P, diaphorase, colorimetric probe (WST-1 or similar)

Workflow Diagram:

// Nodes Harvest [label="1. Harvest Cells/Tissue"]; Lyse [label="2. Lyse in Extraction Buffer"]; Deproteinize [label="3. Deproteinize\n(e.g., 10 kDa spin filter)"]; Split [label="4. Split Lysate into Two Aliquots"];

// Aliquot A Path Total [label="Aliquot A:\nFor Total NADP(H)", fillcolor="#FBBC05"]; AssayTotal [label="5a. Perform Enzymatic\nCycling Assay"];

// Aliquot B Path Selective [label="Aliquot B:\nFor NADP+ only", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degrade [label="5b. Selectively Degrade NADPH\n(Acid/Heat Treatment)"]; Neutralize [label="6b. Neutralize Sample"]; AssayNADP [label="7b. Perform Enzymatic\nCycling Assay"];

// Final Steps Measure [label="8. Measure Absorbance\n(~450 nm)"]; Calculate [label="9. Calculate Concentrations\nfrom Standard Curve"]; Ratio [label="10. Determine Ratio:\n[NADPH] = [Total] - [NADP+]\nRatio = [NADP+]/[NADPH]", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Harvest -> Lyse; Lyse -> Deproteinize; Deproteinize -> Split; Split -> Total [label=" "]; Split -> Selective [label=" "]; Total -> AssayTotal; Selective -> Degrade; Degrade -> Neutralize; Neutralize -> AssayNADP; AssayTotal -> Measure; AssayNADP -> Measure; Measure -> Calculate; Calculate -> Ratio; } General workflow for determining the NADP+/NADPH ratio.

Procedure:

-

Sample Preparation:

-

Harvest approximately 1-5 x 10^6 cells by centrifugation. Wash with ice-cold PBS.

-

Resuspend the cell pellet in 100-500 µL of ice-cold NADP+/NADPH Extraction Buffer.

-

Homogenize the cells on ice.

-

Deproteinization (Recommended): Centrifuge the lysate through a 10 kDa molecular weight cutoff spin filter to remove enzymes that could degrade NADP(H).

-

-

Selective Degradation:

-

For Total NADP(H) Measurement: Use the deproteinized lysate directly.

-

For NADP+ Measurement: To a separate aliquot of the deproteinized lysate, add an equal volume of 0.2 M HCl. Incubate at 60°C for 30 minutes to selectively degrade NADPH. Cool on ice and neutralize with an equal volume of 0.2 M NaOH.

-

-

Assay Procedure (96-well plate format):

-

Standard Curve: Prepare a dilution series of the NADP+ standard in the assay buffer.

-

Samples: Add your prepared samples (Total NADP(H) and NADP+-only) to separate wells.

-

Reaction Initiation: Prepare a master mix of the assay reagents (enzyme mix, substrate, probe) according to the kit manufacturer's instructions. Add the master mix to all standard and sample wells.

-

Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1).

-

-

Calculation:

-

Subtract the background reading (blank well) from all measurements.

-

Plot the standard curve and determine the concentration of "Total NADP(H)" and "NADP+" in your samples.

-

Calculate the NADPH concentration: [NADPH] = [Total NADP(H)] - [NADP+].

-

Determine the NADP+/NADPH ratio.

-

Conclusion

This compound, through its reduced form NADPH, is a cornerstone of anabolic metabolism. Its production is tightly linked to glucose metabolism via the pentose phosphate pathway, and its consumption drives the synthesis of essential macromolecules like fatty acids and steroids. The high NADPH/NADP+ ratio maintained within the cell creates a reductive environment conducive to biosynthesis. Understanding the regulation and function of this vital redox cofactor is paramount for research in metabolic diseases, cancer, and for the development of novel therapeutic strategies that target cellular metabolism.

References

- 1. Regulation of cell survival and death by pyridine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Metabolism - NADPH [ftexploring.com]

The Dichotomy of a Coenzyme: A Technical Guide to NADP Disodium Salt (NADP+) and NADPH in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and signaling, the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP) coenzyme exists in a delicate balance between its oxidized (NADP+) and reduced (NADPH) forms. This equilibrium is fundamental to life, governing a vast array of enzymatic reactions crucial for biosynthesis, antioxidant defense, and cellular homeostasis.[1][2][3] This technical guide provides an in-depth exploration of the chemical distinctions, functional roles, and experimental considerations of NADP disodium (B8443419) salt (a stable form of NADP+) and NADPH in enzymatic reactions.

Core Chemical and Functional Distinctions

NADP disodium salt is the stable, commercially available form of NADP+, the oxidized state of the coenzyme.[4] NADPH is its reduced counterpart, carrying a hydride ion (a proton and two electrons) that it can donate.[5] This fundamental difference in redox state dictates their opposing roles in biochemical pathways.

The structural difference between NAD+ and NADP+ is an additional phosphate group on the 2' position of the ribose ring of the adenine nucleotide, which is distant from the nicotinamide ring where the redox chemistry occurs. This phosphate group is key to the functional separation of NADP(H) from NAD(H), with the former primarily participating in anabolic processes and the latter in catabolic reactions.

| Property | This compound (NADP+) | NADPH |

| Chemical Formula | C₂₁H₂₆N₇Na₂O₁₇P₃ | C₂₁H₂₉N₇O₁₇P₃ |

| Molar Mass | 787.37 g/mol | 745.44 g/mol |

| Redox State | Oxidized | Reduced |

| Primary Role | Electron Acceptor (Oxidizing Agent) | Electron Donor (Reducing Agent) |

| Key Function | Accepts electrons in catabolic-like steps to generate NADPH. | Donates electrons for biosynthesis and antioxidant defense. |

| Cellular Ratio | The cellular pool of NADP is predominantly in the reduced NADPH form. | The cellular pool of NADP is predominantly in the reduced NADPH form. |

| Associated Pathways | Pentose (B10789219) Phosphate Pathway (as a reactant), some dehydrogenase reactions. | Anabolic pathways (e.g., fatty acid and steroid synthesis), antioxidant regeneration (e.g., glutathione (B108866) reductase). |

Roles in Enzymatic Reactions and Signaling Pathways

The NADP+/NADPH redox couple is a cornerstone of cellular metabolism, with distinct functions primarily segregated between anabolic and catabolic-supportive processes.

NADPH as a Reductant in Anabolic Pathways:

NADPH is the primary currency of reducing power for biosynthetic reactions. Enzymes in pathways such as fatty acid synthesis, cholesterol synthesis, and nucleotide synthesis utilize NADPH to reduce precursors into their final forms. For instance, HMG-CoA reductase, a key enzyme in cholesterol synthesis, uses two molecules of NADPH to reduce HMG-CoA to mevalonate.

The Pentose Phosphate Pathway: A Major Source of NADPH:

The pentose phosphate pathway (PPP) is a critical metabolic route for generating NADPH, particularly in non-photosynthetic organisms. The initial, oxidative phase of the PPP, catalyzed by enzymes like glucose-6-phosphate dehydrogenase (G6PD), converts NADP+ to NADPH. This process is vital for protecting cells from oxidative stress and for providing the reducing equivalents for biosynthesis.

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; P6GL [label="6-Phosphoglucono-\nlactone", fillcolor="#F1F3F4", fontcolor="#202124"]; PG6 [label="6-Phosphogluconate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ru5P [label="Ribulose-5-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP_in1 [label="NADP+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NADPH_out1 [label="NADPH + H+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NADP_in2 [label="NADP+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; NADPH_out2 [label="NADPH + H+", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; G6PD [label="G6PD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGL [label="6PGL", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGD [label="6PGD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biosynthesis [label="Fatty Acid Synthesis\nSteroid Synthesis\nNucleotide Synthesis", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=rounded]; Antioxidant [label="Glutathione\nReductase", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; NADPH_pool [label="Cellular\nNADPH Pool", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges G6P -> P6GL [label=" G6PD"]; NADP_in1 -> G6PD [arrowhead=none]; G6PD -> NADPH_out1; P6GL -> PG6 [label=" 6PGL"]; PG6 -> Ru5P [label=" 6PGD"]; NADP_in2 -> PGD [arrowhead=none]; PGD -> NADPH_out2; NADPH_out1 -> NADPH_pool; NADPH_out2 -> NADPH_pool; NADPH_pool -> Biosynthesis; NADPH_pool -> Antioxidant;

// Invisible edges for alignment {rank=same; G6P; NADP_in1;} {rank=same; PG6; NADP_in2;} } end_dot Caption: Oxidative phase of the Pentose Phosphate Pathway.

NADP+ as an Electron Acceptor:

While the cellular environment favors high levels of NADPH, NADP+ is essential as the substrate for enzymes that generate this reducing power. In the reactions catalyzed by G6PD and 6-phosphogluconate dehydrogenase in the PPP, NADP+ acts as the electron acceptor, becoming reduced to NADPH. Similarly, enzymes like isocitrate dehydrogenase (cytosolic form) and malic enzyme can also contribute to the NADPH pool by reducing NADP+.

Experimental Protocols

Accurate measurement of NADP+ and NADPH levels is crucial for studying metabolic status and enzyme kinetics. Spectrophotometric and fluorometric assays are common methods.

Spectrophotometric Assay for NADPH-Dependent Enzyme Activity

This protocol provides a general method for measuring the activity of an NADPH-dependent enzyme by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

-

Purified enzyme stock solution

-

Substrate stock solution

-

NADPH stock solution (freshly prepared)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, substrate at the desired concentration, and NADPH. The final volume is typically 1 mL. A typical starting concentration for NADPH is 0.1-0.2 mM.

-

Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

-

Initiate Reaction: Add a small, predetermined volume of the enzyme stock solution to the reaction mixture to initiate the reaction. Mix thoroughly but gently.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Control Reactions:

-

No-enzyme control: Contains all components except the enzyme to measure the rate of non-enzymatic NADPH oxidation.

-

No-substrate control: Contains all components except the substrate to check for any substrate-independent NADPH consumption by the enzyme.

-

-

Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Fluorometric Assay for NADP+/NADPH Ratio

This protocol outlines a method for determining the ratio of NADP+ to NADPH in biological samples using an enzymatic cycling reaction.

Materials:

-

Cell or tissue samples

-

NADP+ Extraction Buffer (e.g., 0.1 M HCl)

-

NADPH Extraction Buffer (e.g., 0.1 M NaOH)

-

Assay Buffer

-

Enzyme mix (containing an enzyme that reduces a probe in the presence of NADPH)

-

Fluorometric probe

-

NADP+ standard solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Sample Extraction (perform in duplicate for NADP+ and NADPH):

-

For NADP+: Homogenize sample in ice-cold NADP+ Extraction Buffer. Heat at 60°C for 5 minutes. Neutralize with NADPH Extraction Buffer and Assay Buffer.

-

For NADPH: Homogenize sample in ice-cold NADPH Extraction Buffer. Heat at 60°C for 5 minutes. Neutralize with NADP+ Extraction Buffer and Assay Buffer.

-

Centrifuge extracts to pellet debris and collect the supernatant.

-

-

Standard Curve Preparation: Prepare a dilution series of the NADP+ standard in the appropriate buffer.

-

Assay:

-

Add standards and extracted samples to the wells of the 96-well plate.

-

Prepare a working reagent containing the enzyme mix and fluorometric probe in assay buffer.

-

Add the working reagent to all wells.

-

Incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).

-

Calculation: Determine the concentrations of NADP+ and NADPH in the samples from the standard curve and calculate the ratio.

// Nodes start [label="Start: Biological Sample\n(Cells or Tissue)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Sample into Two Aliquots", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// NADP+ Path extract_nadp [label="1a. Add NADP+ Extraction Buffer\n(e.g., 0.1 M HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_nadp [label="2a. Heat at 60°C\n(Destroys NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize_nadp [label="3a. Neutralize Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge_nadp [label="4a. Centrifuge and Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_nadp [label="5a. Perform Fluorometric Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// NADPH Path extract_nadph [label="1b. Add NADPH Extraction Buffer\n(e.g., 0.1 M NaOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat_nadph [label="2b. Heat at 60°C\n(Destroys NADP+)", fillcolor="#F1F3F4", fontcolor="#202124"]; neutralize_nadph [label="3b. Neutralize Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge_nadph [label="4b. Centrifuge and Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; assay_nadph [label="5b. Perform Fluorometric Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Common Path standard [label="Prepare NADP+ Standard Curve", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate NADP+ and NADPH Concentrations\nand Determine Ratio", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> split; split -> extract_nadp [label="Aliquot 1 for NADP+"]; split -> extract_nadph [label="Aliquot 2 for NADPH"]; extract_nadp -> heat_nadp; heat_nadp -> neutralize_nadp; neutralize_nadp -> centrifuge_nadp; centrifuge_nadp -> assay_nadp; extract_nadph -> heat_nadph; heat_nadph -> neutralize_nadph; neutralize_nadph -> centrifuge_nadph; centrifuge_nadph -> assay_nadph; standard -> assay_nadp [style=dashed]; standard -> assay_nadph [style=dashed]; assay_nadp -> calculate; assay_nadph -> calculate; } end_dot Caption: Workflow for NADP+/NADPH ratio determination.

Conclusion

The distinction between this compound (NADP+) and NADPH is fundamental to understanding cellular metabolism. As the oxidized and reduced forms of the same coenzyme, they represent two sides of the same redox coin, with NADP+ serving as an electron acceptor and NADPH as an electron donor. This functional dichotomy allows for the elegant separation of catabolic and anabolic processes within the cell. For researchers in the life sciences and drug development, a thorough grasp of their respective roles and the methodologies to quantify them is indispensable for elucidating disease mechanisms and identifying novel therapeutic targets.

References

chemical structure and function of β-Nicotinamide adenine dinucleotide phosphate disodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, function, and experimental applications of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) disodium (B8443419) salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various fields of biological research.

Chemical Structure and Physicochemical Properties

β-Nicotinamide adenine dinucleotide phosphate, in its oxidized form (NADP+), is a critical coenzyme in all living cells.[1] The disodium salt is a common and stable formulation used in research and diagnostics.

The structure of β-NADP+ consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base and the other a nicotinamide (B372718) base. A key distinguishing feature from its analogue, nicotinamide adenine dinucleotide (NAD+), is the presence of an additional phosphate group attached to the 2' position of the ribose sugar of the adenosine (B11128) moiety.[1]

Table 1: Physicochemical Properties of β-Nicotinamide Adenine Dinucleotide Phosphate Disodium Salt

| Property | Value | References |

| Synonyms | β-NADP-Na2, Triphosphopyridine nucleotide disodium salt | [2] |

| CAS Number | 24292-60-2 | [2] |

| Molecular Formula | C₂₁H₂₆N₇Na₂O₁₇P₃ | [2] |

| Molecular Weight | 787.37 g/mol | |

| Appearance | White to yellowish solid/powder | |

| Solubility | Soluble in water (50 mg/mL) | |

| Storage Temperature | -20°C | |

| Melting Point | 175-178 °C (decomposes) | |

| Molar Extinction Coefficient (260 nm) | 18.0 x 10³ L·mol⁻¹·cm⁻¹ (at pH 7.0) |

Biological Function and Significance

The primary role of the NADP+/NADPH redox couple is to serve as an electron carrier in a multitude of enzymatic reactions. NADPH, the reduced form, is a potent reducing agent essential for various anabolic pathways and antioxidant defense systems.

Role in Anabolic Pathways

NADPH provides the reducing power for biosynthetic reactions, including:

-

Fatty Acid Synthesis: NADPH is a crucial cofactor for fatty acid synthase (FAS) in the synthesis of fatty acids.

-

Cholesterol Synthesis: The synthesis of cholesterol and other steroids is dependent on NADPH.

-

Nucleic Acid Synthesis: Ribonucleotide reductase, an enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, requires NADPH.

Antioxidant Defense and Reactive Oxygen Species (ROS) Detoxification

NADPH is paramount in maintaining a reduced cellular environment and mitigating oxidative stress. It is the primary electron donor for the glutathione (B108866) reductase-glutathione peroxidase system, which detoxifies harmful reactive oxygen species such as hydrogen peroxide.

Key Signaling Pathways Involving NADPH

Beyond its metabolic functions, NADPH is a critical modulator of various signaling pathways.

Insulin (B600854) Signaling

Recent evidence highlights a crucial role for NADPH in glucose-stimulated insulin secretion from pancreatic β-cells. NADPH produced in the mitochondria is not only a metabolic coupling factor but also a substrate for NADPH oxidase 4 (NOX4). NOX4 generates hydrogen peroxide (H₂O₂), which acts as a signaling molecule to potentiate insulin release.

Regulation of Apoptosis

The cellular redox state, largely maintained by the NADPH-dependent antioxidant systems, is a critical determinant in the regulation of apoptosis (programmed cell death). A high NADPH/NADP+ ratio supports a reduced environment, protecting cells from oxidative stress-induced apoptosis. Conversely, depletion of NADPH can lead to an accumulation of ROS, which can trigger the intrinsic apoptotic pathway through mitochondrial dysfunction.

Experimental Protocols

Spectrophotometric Assay of NADP+ using Glucose-6-Phosphate Dehydrogenase (G6PD)

This protocol describes a common method for the quantification of NADP+ based on its enzymatic reduction to NADPH, which can be measured by the increase in absorbance at 340 nm.

Principle:

Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the initial concentration of NADP+ in the sample, assuming G6P and G6PD are in excess.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Glucose-6-phosphate (G6P) solution (e.g., 10 mM)

-

Glucose-6-phosphate dehydrogenase (G6PD) from a suitable source (e.g., yeast or Leuconostoc mesenteroides)

-

β-NADP+ disodium salt standard solutions of known concentrations

-

Sample containing unknown NADP+ concentration

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following in the specified order:

-

Tris-HCl buffer

-

G6P solution

-

Sample or NADP+ standard

-

-

Blank Measurement: Prepare a blank cuvette containing the reaction mixture without the enzyme (G6PD). Place the blank in the spectrophotometer and zero the absorbance at 340 nm.

-

Initiation of Reaction: To the sample/standard cuvette, add the G6PD solution to initiate the reaction. Mix gently by inverting the cuvette.

-

Absorbance Measurement: Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 340 nm over a defined period (e.g., 3-5 minutes). Record the change in absorbance per minute (ΔA₃₄₀/min).

-

Calculation: The concentration of NADP+ in the sample can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 L·mol⁻¹·cm⁻¹).

Table 2: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase for NADP+

| Enzyme Source | Km for NADP+ (µM) | kcat (s⁻¹) | Reference |

| Human Placenta | 20 ± 10 | - | |

| Pig Liver | 4.8 | - | |

| Wild-Type Human (recombinant) | 6.1 | 223 |

Note: kcat values are highly dependent on assay conditions.

Conclusion

β-Nicotinamide adenine dinucleotide phosphate disodium salt is an indispensable tool in biochemical and cellular research. Its central role in metabolism and signaling makes it a key molecule of interest in understanding normal physiology and various pathological states. This guide has provided a detailed overview of its chemical properties, biological functions, and experimental applications, with the aim of supporting researchers in their scientific endeavors.

References

A Technical Guide to NADP Disodium Salt: Properties, Quantification, and Application in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP) disodium (B8443419) salt, a critical coenzyme in a multitude of cellular metabolic pathways. Detailed protocols for its preparation, quantification, and use in a common enzymatic assay are presented to facilitate its effective application in a laboratory setting.

Core Properties of NADP Disodium Salt

This compound is the salt form of NADP+, a coenzyme that functions as an electron carrier in a wide range of biological reactions. It is essential for various anabolic pathways, including fatty acid and nucleic acid synthesis.

Appearance and Physical State

This compound is typically supplied as a solid. Its appearance can vary slightly between suppliers but is generally consistent.

| Property | Description |

| Physical State | Solid powder[1], amorphous powder[2] |

| Color | White to yellowish[2][3] |

| Odor | Odorless[4] |

Solubility

This compound is highly soluble in aqueous solutions, a key property for its use in biochemical assays.

| Solvent | Solubility |

| Water | Soluble, 50 mg/mL (yielding a clear, colorless to slightly yellowish solution), ~1,000 g/L at 20 °C, ≥ 260 mg/mL, 100 mg/mL in PBS (with sonication), 15 mg/mL |

| Methanol | Soluble |

| Ethanol | Much less soluble than in methanol |

| Ether | Practically insoluble |

| Ethyl Acetate | Practically insoluble |

| DMSO | 1 mg/mL (with sonication recommended) |

Stability and Storage

Proper storage is crucial to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Conditions |

| Solid | +2 to +8°C | Up to 24 months | Store dry and protected from light. |

| Solid (Long-term) | -20°C | Months to years | Dry and dark. |

| Aqueous Solution | -20°C | At least one year (as frozen aliquots), 1 month | Avoid repeated freeze-thaw cycles. |

| Aqueous Solution | -80°C | 6 months | Sealed storage, away from moisture. |

| Working Solution | +2 to +8°C | A 10 mg/mL aqueous solution retains at least 99% NADP after 4 weeks. |

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of a stock solution is the first step in many experimental procedures.

Materials:

-

β-NADP disodium salt powder

-

High-purity water or a suitable buffer (e.g., Tris-HCl, PBS)

-

Calibrated balance

-

Volumetric flask

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution (using a molecular weight of 787.4 g/mol ), weigh out 7.87 mg.

-

Dissolving: Dissolve the powder in a small amount of high-purity water or your chosen buffer in a volumetric flask.

-

Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with the solvent.

-

pH Adjustment (Optional but Recommended): When dissolved in water, the solution can be mildly acidic. For long-term stability, it is advisable to neutralize the pH with a small amount of NaOH.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For immediate use, solutions can be kept on ice and protected from light.

Caption: Workflow for Preparing NADP Stock Solution.

Spectrophotometric Quantification of NADP Concentration

The concentration of NADP solutions can be verified spectrophotometrically by measuring the absorbance of its reduced form, NADPH, at 340 nm.

Principle: NADPH has a distinct absorbance maximum at 340 nm, while the oxidized form, NADP+, does not absorb significantly at this wavelength. The concentration of NADPH can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹ at 340 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

Materials:

-

NADP solution of unknown concentration

-

Spectrophotometer capable of reading at 340 nm

-

Quartz or UV-transparent cuvettes

-

An enzyme system to reduce NADP+ to NADPH (e.g., Glucose-6-Phosphate Dehydrogenase and its substrate, Glucose-6-Phosphate)

-

Appropriate buffer

Procedure for Creating a Standard Curve:

-

Prepare NADPH Stock Solution: Accurately prepare a concentrated stock solution of NADPH (e.g., 1 mM) in the assay buffer.

-

Prepare Dilutions: Create a series of dilutions from the stock solution to generate standards with known concentrations (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 150 µM, 200 µM).

-

Measure Absorbance: Using the assay buffer as a blank, measure the absorbance of each standard at 340 nm.

-

Plot Standard Curve: Plot the absorbance at 340 nm (y-axis) against the corresponding NADPH concentration (x-axis). The resulting graph should be a linear plot.

Procedure for Sample Measurement:

-

Blank Spectrophotometer: Use the appropriate buffer to zero the spectrophotometer at 340 nm.

-

Enzymatic Reduction: In a cuvette, combine the NADP solution to be quantified with the buffer, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase.

-

Monitor Reaction: Follow the increase in absorbance at 340 nm until the reaction reaches completion (i.e., the absorbance stabilizes).

-

Calculate Concentration: Using the final absorbance value and the molar extinction coefficient of NADPH, or by comparing to the standard curve, calculate the concentration of the original NADP solution.

Caption: Workflow for Spectrophotometric Quantification of NADP.

Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (G6PDH)

This protocol describes a typical enzyme kinetics assay using this compound as a cofactor.

Principle: G6PDH catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH production is directly proportional to the G6PDH activity and can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Cell-free extract or purified G6PDH enzyme solution

-

This compound stock solution (e.g., 100 mM)

-

Glucose-6-phosphate (G6P) stock solution (e.g., 500 mM)

-

Assay buffer (e.g., Tris-HCl, pH 8.0 for E. coli)

-

Spectrophotometer with temperature control

-

Cuvettes

Procedure:

-

Prepare Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing the assay buffer, NADP+ solution, and the enzyme solution (cell-free extract). A blank reaction without the substrate (G6P) should also be prepared to measure any endogenous NADP+ reduction.

-

Equilibrate: Incubate the cuvette at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate Reaction: Start the reaction by adding the G6P solution to the cuvette. Mix thoroughly by inverting the cuvette (sealed with parafilm).

-

Measure Absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for several minutes.

-

Calculate Activity: Determine the initial linear rate of absorbance change (ΔA₃₄₀/minute). The enzyme activity can then be calculated using the Beer-Lambert law. One unit of G6PDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NADP+ per minute under the specified conditions.

Signaling Pathway Involvement: The Pentose (B10789219) Phosphate Pathway

NADP+ is a key electron acceptor in the oxidative phase of the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and the precursors for nucleotide biosynthesis. The NADPH produced is vital for reductive biosynthesis and for protecting the cell against oxidative stress.

Caption: Oxidative Phase of the Pentose Phosphate Pathway.

References

- 1. Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. microbenotes.com [microbenotes.com]

- 4. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing NADP Disodium Salt in Glucose-6-Phosphate Dehydrogenase (G6PD) Assays

Introduction

Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme in the pentose (B10789219) phosphate (B84403) pathway.[1][2] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone while concurrently reducing Nicotinamide Adenine Dinucleotide Phosphate (NADP+) to NADPH.[3][4][5] This reaction is the primary source of cellular NADPH, which is vital for protecting cells, particularly red blood cells, from oxidative damage by maintaining a supply of reduced glutathione. G6PD deficiency is the most common human enzyme deficiency, affecting approximately 500 million people worldwide, and can lead to hemolytic anemia when individuals are exposed to oxidative stress.

The quantitative determination of G6PD activity is essential for diagnosing this deficiency and for various research applications. The most common methods for assaying G6PD activity rely on the use of NADP+ (typically as a disodium (B8443419) salt for solubility and stability) as a cofactor. The rate of NADPH production, which is directly proportional to G6PD activity, can be measured by monitoring the increase in absorbance at 340 nm or by fluorescence.

Principle of the Assay

The enzymatic reaction at the core of the G6PD assay is as follows:

Glucose-6-Phosphate (G6P) + NADP+ ---(G6PD)---> 6-Phosphoglucono-δ-lactone + NADPH + H+

The production of NADPH is quantified to determine the enzyme's activity. Spectrophotometric methods measure the increase in absorbance at 340 nm, leveraging the fact that NADPH has a distinct absorbance peak at this wavelength, while NADP+ does not. Fluorometric assays measure the intrinsic fluorescence of NADPH (excitation ~340-360 nm, emission ~460 nm) or use a coupled enzymatic reaction where NADPH reduces a non-fluorescent substrate (like resazurin) to a highly fluorescent product (resorufin).

It is important to note that a subsequent enzyme in the pentose phosphate pathway, 6-phosphogluconate dehydrogenase (6PGD), also produces NADPH. To ensure that the measured activity is specific to G6PD, some assay protocols include an inhibitor of 6PGD, such as maleimide.

Experimental Protocols

Spectrophotometric Assay for G6PD Activity

This protocol is a standard method for the quantitative determination of G6PD activity in a sample, such as a red blood cell hemolysate.

Materials:

-

NADP+ Disodium Salt (NADP, Na-salt)

-

Glucose-6-Phosphate (G6P)

-

Tris-HCl buffer

-

Magnesium Chloride (MgCl2)

-

Saponin (for cell lysis)

-

Spectrophotometer with temperature control (set to 30°C or 37°C)

-

Cuvettes

Reagent Preparation:

| Reagent | Concentration | Solvent/Buffer |

| Tris-HCl Buffer | 0.055 M | Deionized Water |

| MgCl2 | 0.0033 M | In Tris-HCl Buffer |

| NADP+ Solution | 0.006 M | Deionized Water |

| G6P Solution | 0.1 M | Deionized Water |

| Lysing Reagent | 0.2% (w/v) | Deionized Water |

Procedure:

-

Sample Preparation (Hemolysate):

-

Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).

-

Prepare a hemolysate by mixing the whole blood with the lysing reagent. For example, add 10 µL of blood to 1.0 mL of lysing solution.

-

Mix thoroughly and let stand at room temperature for 5-10 minutes to ensure complete lysis.

-

-

Assay Reaction:

-

Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).

-

In a cuvette, prepare the reaction mixture as follows:

-

2.7 mL of Tris-HCl buffer (containing MgCl2)

-

0.1 mL of 0.006 M NADP+ solution

-

0.1 mL of 0.1 M G6P solution

-

-

Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach thermal equilibrium and to establish a blank rate.

-

-

Initiation and Measurement:

-

Add 0.1 mL of the prepared hemolysate to the cuvette.

-

Mix quickly by inverting the cuvette.

-

Immediately begin recording the absorbance at 340 nm for 4-5 minutes.

-

-

Calculation of G6PD Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Units/mL = (ΔA340/min * Total Volume) / (6.22 * Sample Volume * Light Path)

-

Where 6.22 is the millimolar extinction coefficient of NADPH at 340 nm.

-

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength for Absorbance | 340 nm | |

| Excitation/Emission (Fluorometric) | ~340-360 nm / ~460 nm | |

| Reaction Temperature | 30°C or 37°C | |

| pH Optimum | 7.8 - 8.3 | |

| NADPH Molar Extinction Coefficient | 6220 M⁻¹cm⁻¹ (6.22 mM⁻¹cm⁻¹) | |

| Normal G6PD Activity Range | 9.8 to 15.5 U/g Hb |

Visualizations

Caption: The enzymatic reaction catalyzed by G6PD.

Caption: The experimental workflow for a G6PD assay.

References

- 1. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Diagnosis and Management of G6PD Deficiency | AAFP [aafp.org]

- 5. Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Isocitrate Dehydrogenase (NADP+)-Dependent Activity Assay

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the enzymatic activity of NADP+-dependent isocitrate dehydrogenase (IDH). This enzyme is a key player in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate while reducing NADP+ to NADPH.[1][2] Monitoring this activity is crucial for research in areas such as cancer metabolism, metabolic disorders, and drug discovery, particularly with the emergence of IDH mutations as therapeutic targets.[3][4]

The described spectrophotometric assay offers a robust and sensitive method to quantify IDH activity by measuring the increase in absorbance resulting from the production of NADPH.

Principle of the Assay

The enzymatic activity of NADP+-dependent isocitrate dehydrogenase is determined by monitoring the rate of NADPH formation. IDH catalyzes the conversion of isocitrate to α-ketoglutarate, using NADP+ as a cofactor, which is reduced to NADPH.[5] The production of NADPH leads to an increase in absorbance at 340 nm, which is directly proportional to the IDH activity in the sample. Alternatively, in colorimetric assays, the NADPH produced can reduce a probe to generate a colored product, with absorbance typically measured at 450 nm. This protocol focuses on the direct spectrophotometric method at 340 nm.

The reaction is as follows: Isocitrate + NADP+ --(IDH, Mn2+/Mg2+)--> α-Ketoglutarate + NADPH + H+ + CO2

Materials and Reagents

| Reagent | Stock Concentration | Final Assay Concentration |

| Glycylglycine or Triethanolamine Buffer (pH 7.4-7.5) | 250 mM | 67 mM |

| DL-Isocitrate | 6.6 mM | 0.44 mM |

| β-NADP+ (Nicotinamide Adenine Dinucleotide Phosphate) | 20 mM | 1.0 mM |

| Manganese Chloride (MnCl2) or Magnesium Chloride (MgCl2) | 18 mM | 0.60 mM |

| Purified Water | - | - |

| Sample containing Isocitrate Dehydrogenase | Varies | Varies (e.g., 0.03 - 0.6 units/ml) |

Note: The final concentrations are based on a 3.00 ml reaction volume. Adjustments may be necessary depending on the specific experimental setup.

Experimental Protocol

This protocol is designed for a continuous spectrophotometric rate determination at 37°C using a 1 cm light path cuvette.

Reagent Preparation

a. Assay Buffer: Prepare a 250 mM Glycylglycine or Triethanolamine buffer. Adjust the pH to 7.4-7.5 at 37°C. b. DL-Isocitrate Solution: Prepare a 6.6 mM solution of DL-Isocitric acid in the assay buffer. c. β-NADP+ Solution: Prepare a 20 mM solution of β-NADP+ in purified water. d. Manganese Chloride Solution: Prepare an 18 mM solution of MnCl2 in purified water. e. Enzyme Sample Preparation: Prepare the biological sample (e.g., tissue homogenate, cell lysate) in an ice-cold assay buffer to maintain enzyme stability. Centrifuge to remove insoluble material. The final concentration should be between 0.3 - 0.6 units/ml.

Assay Procedure

a. Set a spectrophotometer to 340 nm and maintain the temperature at 37°C. b. Prepare a reaction mixture in a cuvette by adding the following reagents in the specified order. A blank reaction should be prepared without the enzyme or substrate to zero the spectrophotometer.

| Reagent | Volume (in ml) for Test | Volume (in ml) for Blank |

| Purified Water | 1.95 | 1.95 |

| Assay Buffer | 0.50 | 0.60 |

| DL-Isocitrate Solution | 0.20 | 0.20 |

| β-NADP+ Solution | 0.15 | 0.15 |

| Manganese Chloride Solution | 0.10 | - |

| Enzyme Sample | 0.10 | 0.10 |

| Total Volume | 3.00 | 3.00 |

c. Mix the contents of the cuvette by gentle inversion. d. Initiate the reaction by adding the enzyme sample. e. Immediately start recording the absorbance at 340 nm for a continuous period of at least 3-5 minutes. Ensure the rate of absorbance change is linear during this time.

Data Analysis

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

The activity of the IDH enzyme is calculated using the Beer-Lambert law.

Enzyme Activity (U/ml) = (ΔA340/min * Total Reaction Volume) / (ε * Light Path * Enzyme Volume)

Where:

-

ΔA340/min is the rate of absorbance change at 340 nm per minute.

-